2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole
Description
Properties
Molecular Formula |
C8H5FN4O2S |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5FN4O2S/c9-5-1-4(2-6(3-5)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |
InChI Key |
QBVYRLPRPRDDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, including the target compound, typically involves the cyclization of thiosemicarbazide derivatives with appropriately substituted carboxylic acids or their derivatives. The key step is the formation of the thiadiazole ring via a cyclodehydration reaction, often facilitated by reagents such as phosphorus pentachloride or ferric chloride under controlled conditions.
Solid-Phase Cyclization Using Phosphorus Pentachloride
A highly efficient and practical method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves a solid-phase reaction of thiosemicarbazide with substituted carboxylic acids in the presence of phosphorus pentachloride (PCl5) as a cyclizing agent. The process is characterized by mild reaction conditions, short reaction times, and high yields (above 91%), making it economically and environmentally favorable.
Procedure Summary:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Thiosemicarbazide (1 mol), 3-fluoro-5-nitrobenzoic acid (1–1.2 mol), PCl5 (1–1.2 mol) | Added to a dry reaction vessel and ground evenly at room temperature until complete reaction occurs; mixture is then left to stand to yield crude product. |
| 2 | Alkaline solution (to pH 8–8.2) | Added to crude product to neutralize; mixture is filtered, and the filter cake is dried. |
| 3 | Recrystallization | The dried product is recrystallized to obtain pure this compound. |
This method avoids the drawbacks of traditional liquid-phase syntheses, such as longer reaction times, higher equipment requirements, and lower yields. The use of PCl5, despite its toxicity, is mitigated by the low quantities required and the straightforward post-reaction processing.
Cyclization via Ferric Chloride Oxidation of Thiosemicarbazones
An alternative approach involves the preparation of thiosemicarbazones from aldehydes followed by oxidative cyclization using ferric chloride.
Procedure Summary:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3-fluoro-5-nitrobenzaldehyde + thiosemicarbazide in warm alcoholic solution with 5% glacial acetic acid | Refluxed for 2 hours to form the corresponding thiosemicarbazone; cooled and filtered. |
| 2 | Aqueous ferric chloride solution added slowly to thiosemicarbazone suspension | Refluxed at 80–90°C for 45 minutes, inducing cyclization to the thiadiazole ring. |
| 3 | Addition of citric acid and sodium citrate | Mixture is neutralized with ammonia to pH ~8, filtered, dried, and recrystallized to yield the product. |
This method yields stable, non-hygroscopic thiadiazoles with good to excellent yields and is supported by spectral characterization data such as FT-IR, NMR, and LC-MS.
Other Synthetic Routes and Considerations
- Traditional liquid-phase syntheses using acylhydrazines or dithiocarbazates have been reported but generally suffer from longer reaction times and lower yields.
- The presence of electron-withdrawing groups such as fluorine and nitro on the phenyl ring can influence the reactivity and biological activity of the final compound.
- The choice of method depends on factors such as available reagents, desired yield, purity, and scalability.
Comparative Data Table of Preparation Methods
Analytical and Characterization Data
The synthesized this compound is typically characterized by:
- FT-IR Spectroscopy: Identification of NH2 stretching (~3100–3300 cm⁻¹), C=N and C–S bands characteristic of the thiadiazole ring.
- NMR Spectroscopy: ¹H-NMR and ¹³C-NMR confirm the aromatic protons and carbons, amino group, and substitution pattern.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 240.22 g/mol.
- Melting Point and Solubility: Stable at room temperature, soluble in organic solvents like methanol, ethanol, DMSO, and DMF.
These data confirm the successful synthesis and purity of the compound.
Scientific Research Applications
2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole largely depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The presence of the fluoronitrophenyl group can enhance its binding affinity and specificity towards certain targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The substituent on the phenyl ring significantly alters the compound’s properties. Key derivatives and their attributes are summarized below:
Key Observations:
- Nitro Group Position : The 4-nitrophenyl derivative () exhibits higher antimicrobial activity compared to the 3-nitrophenyl analogue (), likely due to better resonance stabilization.
- Fluorine Substitution : The trifluoromethyl group () enhances lipophilicity, which may improve membrane permeability in bioactive compounds. The target compound’s 3-fluoro substituent could similarly influence solubility and electronic properties.
- Hydroxyl vs. Nitro Groups : TS (2-hydroxyphenyl) shows unique dual fluorescence due to intramolecular charge transfer, absent in nitro-substituted derivatives .
Spectroscopic and Fluorescence Properties
- Dual Fluorescence : TS (2-hydroxyphenyl) exhibits dual emission bands at 420 nm and 520 nm, attributed to molecular aggregation and charge transfer . The target compound’s nitro and fluoro groups may quench fluorescence but enhance photostability.
- TD-DFT Calculations : For TS, theoretical models confirmed that the –OH group’s position facilitates charge transfer, a feature absent in nitro-substituted derivatives .
Biological Activity
2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole (C9H8N4O2S) is a heterocyclic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of an amino group and a nitrophenyl moiety, contribute to its enhanced reactivity and biological efficacy.
Chemical Structure and Properties
The molecular weight of this compound is 236.25 g/mol. Its structure is characterized by a thiadiazole ring substituted with an amino group and a nitro group on the phenyl ring. This specific arrangement enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antibacterial and antifungal properties. The following table summarizes the antimicrobial activity of this compound against various pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Effective | |
| Aspergillus niger | Effective | |
| Pseudomonas aeruginosa | Moderate |
The compound has shown effectiveness against multiple strains, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies. Notably, it has demonstrated cytotoxic effects against cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The following table outlines the cytotoxicity data:
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 12.5 | Decreased DNA synthesis |
| MCF-7 | 13.0 | Induction of cell cycle arrest |
These findings indicate that modifications to the structure can enhance therapeutic efficacy while maintaining selectivity towards cancer cells over normal cells .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group enhances binding affinity to enzymes and receptors involved in disease pathways. Docking studies suggest that the compound forms hydrogen bonds with proteins associated with cancer progression .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Neuroprotective Effects : A study on related thiadiazole derivatives demonstrated neuroprotective activity in neuronal cultures exposed to neurotoxic conditions .
- Antimicrobial Efficacy : In a comparative study, derivatives containing the thiadiazole moiety exhibited higher antibacterial activity than standard antibiotics like streptomycin and fluconazole .
Chemical Reactions Analysis
Reduction Reactions
The nitro group at the 5-position undergoes reduction to an amine under catalytic hydrogenation or chemical reducing conditions. This modification enhances the compound’s potential for further derivatization.
| Reagents/Conditions | Products | Mechanistic Notes | References |
|---|---|---|---|
| H₂ gas, Pd/C catalyst | 2-Amino-5-(3-fluoro-5-aminophenyl)-1,3,4-thiadiazole | Pd facilitates hydrogenation of -NO₂ to -NH₂ | |
| SnCl₂/HCl | Same as above | Acidic conditions stabilize intermediates |
Key Findings :
-
The fluorine substituent’s electron-withdrawing effect increases the nitro group’s susceptibility to reduction .
-
Reduced derivatives show enhanced biological activity due to improved solubility .
Nucleophilic Substitution
The nitro and fluorine groups participate in substitution reactions, particularly under basic or nucleophilic conditions.
| Reagents/Conditions | Products | Site of Substitution | References |
|---|---|---|---|
| NH₃/NaOH, reflux | Nitro → -NH₂ | Para to fluorine | |
| Thiophenol/K₂CO₃ | Fluorine → -SPh | Ortho to nitro |
Key Findings :
-
Substitution at the nitro group proceeds faster than at fluorine due to resonance stabilization of the transition state.
-
Thiols selectively replace fluorine under mild conditions, retaining the thiadiazole core .
Oxidation Reactions
The thiadiazole ring is susceptible to oxidation, forming sulfoxides or sulfones, which alter electronic properties.
| Reagents/Conditions | Products | Oxidation State | References |
|---|---|---|---|
| H₂O₂, acetic acid | Thiadiazole sulfoxide | S→O (mono-oxidation) | |
| mCPBA, CH₂Cl₂ | Thiadiazole sulfone | S→O₂ (di-oxidation) |
Key Findings :
-
Sulfoxidation increases polarity, impacting pharmacokinetic profiles.
-
Over-oxidation to sulfones reduces ring aromaticity, destabilizing the structure.
Condensation Reactions
The amino group at the 2-position reacts with carbonyl compounds to form Schiff bases or heterocyclic derivatives.
| Reagents/Conditions | Products | Application | References |
|---|---|---|---|
| Benzaldehyde, ethanol | N-Benzylidene derivative | Anticancer agent precursor | |
| Acetyl chloride, pyridine | N-Acetylated thiadiazole | Prodrug synthesis |
Key Findings :
-
Schiff bases exhibit enhanced metal-chelating properties.
Ring-Opening and Rearrangements
Strong nucleophiles or bases cleave the thiadiazole ring, enabling access to open-chain intermediates.
| Reagents/Conditions | Products | Mechanism | References |
|---|---|---|---|
| NaOH (10%), Δ | Thiourea derivative | Nucleophilic ring opening | |
| Hydrazine hydrate | 1,2,4-Triazole derivative | Ring expansion |
Key Findings :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives with nitrophenyl-substituted precursors. For example, coupling 3-fluoro-5-nitrobenzoic acid with thiosemicarbazide under acidic conditions (e.g., H₂SO₄) yields the thiadiazole core. Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalysis (e.g., POCl₃ for dehydration). Purity is enhanced via recrystallization using methanol/water mixtures .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms the presence of amino (–NH₂, ~3300 cm⁻¹) and nitro (–NO₂, ~1520 cm⁻¹) groups.
- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and NH₂ protons (δ 5.5–6.0 ppm). ¹³C NMR verifies the thiadiazole ring carbons (δ 160–170 ppm).
- X-ray crystallography : Resolves the planar geometry of the thiadiazole ring and substituent orientations (e.g., fluorine’s ortho effect) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Thiadiazoles with fluorophenyl and nitro groups exhibit antimicrobial and anticancer potential. For example:
- Antibacterial assays : MIC values against E. coli and S. aureus are tested via broth microdilution (CLSI guidelines).
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa) measure IC₅₀ values. The nitro group enhances cellular uptake, while fluorine improves target binding via dipole interactions .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the reaction mechanism and electronic properties of this compound?
- Methodological Answer : DFT/B3LYP/6-31G(d,p) calculations model the cyclization pathway, revealing a multi-step mechanism with activation barriers (e.g., ~25 kcal/mol for thiadiazole ring closure). HOMO-LUMO analysis shows electron withdrawal by the nitro group, enhancing electrophilic reactivity. Molecular electrostatic potential maps predict nucleophilic attack sites .
Q. What is the impact of the 3-fluoro-5-nitrophenyl substituent on intermolecular interactions and stability?
- Methodological Answer :
- Fluorine : High electronegativity creates a dipole (C–F bond) that strengthens π-π stacking with aromatic protein residues (e.g., tyrosine).
- Nitro group : Electron-withdrawing nature reduces electron density on the thiadiazole ring, increasing resistance to oxidative degradation. Thermal stability is confirmed via TGA (decomposition >250°C) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent variation : Replace nitro with sulfonamide to improve solubility.
- Bioisosteric replacement : Swap fluorine with chlorine to modulate lipophilicity (logP).
- Docking studies : AutoDock Vina predicts binding to Bcl-2 (anticancer target) with ∆G values < −8 kcal/mol. Fluorine’s van der Waals radius (1.47 Å) complements hydrophobic pockets .
Q. What crystallographic data are available for related compounds, and how do they inform conformational analysis?
- Methodological Answer : Crystal structures (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazole, CCDC 733101) reveal a dihedral angle of 15° between the thiadiazole and fluorophenyl rings. Hydrogen bonding (N–H···N) stabilizes the lattice, suggesting similar packing for the nitro analog. Unit cell parameters (a = 7.2 Å, b = 8.1 Å) guide polymorph screening .
Q. How are kinetic and thermodynamic parameters determined for degradation or metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
